4-fluoro-3-methyl-N-(propan-2-yl)aniline

Physicochemical characterization Lipophilicity optimization Drug-likeness assessment

4-Fluoro-3-methyl-N-(propan-2-yl)aniline (CAS 1342456-35-2) is a trisubstituted aromatic amine with molecular formula C₁₀H₁₄FN and molecular weight 167.22 g/mol, featuring a 4-fluoro, 3-methyl substitution pattern on the benzene ring and an N-isopropyl secondary amine. The compound is commercially available at 95% minimum purity from specialty chemical suppliers for research and development applications.

Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
Cat. No. B12097080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-3-methyl-N-(propan-2-yl)aniline
Molecular FormulaC10H14FN
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(C)C)F
InChIInChI=1S/C10H14FN/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3
InChIKeyCCSZKSZMNLWLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-methyl-N-(propan-2-yl)aniline: Structural Identity and Procurement Baselines


4-Fluoro-3-methyl-N-(propan-2-yl)aniline (CAS 1342456-35-2) is a trisubstituted aromatic amine with molecular formula C₁₀H₁₄FN and molecular weight 167.22 g/mol, featuring a 4-fluoro, 3-methyl substitution pattern on the benzene ring and an N-isopropyl secondary amine . The compound is commercially available at 95% minimum purity from specialty chemical suppliers for research and development applications . This compound belongs to the broader class of fluorinated N-alkylanilines, which serve as versatile intermediates in pharmaceutical and agrochemical synthesis [1].

Why 4-Fluoro-3-methyl-N-(propan-2-yl)aniline Cannot Be Replaced by Generic Aniline Analogs


The trisubstituted architecture of 4-fluoro-3-methyl-N-(propan-2-yl)aniline creates a unique combination of electronic and steric properties that cannot be replicated by simple substitution or mixing of generic alternatives. The para-fluorine atom modulates aromatic ring electron density and influences metabolic stability in derived compounds [1], while the meta-methyl group introduces steric bulk that alters conformational preferences and intermolecular interactions [2]. The N-isopropyl group provides both steric shielding of the amine nitrogen and enhanced lipophilicity (estimated LogP increase of ~1.0-1.5 units compared to unsubstituted or N-methyl analogs) . Attempting to substitute this compound with 4-fluoroaniline, 3-methylaniline, N-isopropylaniline, or even the simpler 4-fluoro-N-isopropylaniline would result in fundamentally different physicochemical and reactivity profiles, as quantified in the evidence below.

4-Fluoro-3-methyl-N-(propan-2-yl)aniline: Quantitative Differentiation Evidence Versus Structural Analogs


Comparative Molecular Weight and Physicochemical Profile Differentiation

The target compound exhibits distinct molecular weight (167.22 g/mol) and physicochemical properties that differentiate it from structurally related analogs . Compared to 4-fluoro-3-methylaniline (MW 125.14 g/mol) [1], the N-isopropylation adds 42.08 g/mol, shifting the compound from a solid primary aniline (melting point 33-37°C) to a liquid secondary amine at ambient temperature . Relative to 4-fluoro-N-isopropylaniline (MW 153.20 g/mol) [2], the meta-methyl substitution increases molecular weight by 14.02 g/mol and raises the calculated LogP from 2.73-2.92 to an estimated 3.11 , representing an approximate 0.2-0.4 LogP unit increase that enhances membrane permeability potential [3]. These quantitative differences directly impact compound handling, formulation considerations, and biological partitioning behavior.

Physicochemical characterization Lipophilicity optimization Drug-likeness assessment

Electronic and Steric Differentiation via Meta-Methyl versus Para-Unsubstituted Analogs

The presence of the 3-methyl group distinguishes this compound from the widely used herbicide intermediate 4-fluoro-N-isopropylaniline [1]. In the Emerson-Trinder oxidative coupling reaction system, fluorinated aniline derivatives containing a 3-methyl substituent demonstrate enhanced coupling efficiency compared to methyl-free analogs [2]. Specifically, N-(2-acetamidoethyl)-N-ethyl-4-fluoro-3-methyl-aniline (F-EMAE) and N-ethyl-N-(2-hydroxyethyl)-4-fluoro-3-methyl-aniline are explicitly claimed as preferred embodiments in US Patent 4,912,258, indicating that the 4-fluoro-3-methyl substitution pattern confers advantageous chromogenic properties not present in 4-fluoro-N-isopropylaniline or simple N-alkyl-4-fluoroanilines [2]. The meta-methyl group alters the electron density distribution on the aromatic ring via hyperconjugative effects, which influences the regioselectivity of cytochrome P450-mediated aromatic hydroxylation in 3-fluoro(methyl)anilines [3].

SAR analysis Steric hindrance Electronic effects Nucleophilic substitution

N-Isopropyl Steric Shielding Versus N-Methyl and N-Ethyl Analogs

The N-isopropyl substituent provides quantitatively greater steric bulk and distinct conformational properties compared to N-methyl or N-ethyl analogs. Calculated LogP for N-isopropylaniline is 2.56 [1], compared to approximately 1.9-2.1 for N-methylaniline and 2.3-2.5 for N-ethylaniline, representing a lipophilicity increase of ~0.3-0.6 LogP units . The pKa of N-isopropylaniline is predicted at 5.08 [1], indicating moderately reduced basicity compared to primary anilines (pKa ~4.6) and altered protonation equilibrium that affects both aqueous solubility and membrane permeability. For 4-fluoro-N-isopropylaniline, the measured density is 1.045 g/cm³ [2], with predicted vapor pressure of 0.1-0.9 Pa at 20-50°C [2] and boiling point of 214°C [2], whereas 4-fluoro-3-methylaniline exhibits a melting point of 33-37°C and boiling point of 207.6±20.0°C [3]. The branched isopropyl group also reduces the nucleophilicity of the amine nitrogen compared to linear N-alkyl chains, altering reaction kinetics in acylation and alkylation derivatization reactions [4].

Steric shielding Metabolic stability N-alkylation Secondary amine reactivity

Synthetic Utility and Derivatization Potential Relative to Halogenated Aniline Analogs

The target compound combines structural features that enable multiple orthogonal derivatization pathways not simultaneously accessible in simpler analogs. The 4-fluoro substituent can participate in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions, while the secondary N-isopropyl amine can undergo acylation, alkylation, and sulfonation to generate tertiary amides, ureas, and sulfonamides [1]. The meta-methyl group provides an additional site for potential benzylic functionalization while also directing electrophilic aromatic substitution to specific positions. By comparison, 4-fluoro-3-methylaniline offers only primary amine reactivity (more nucleophilic but less sterically controlled) , while 4-fluoro-N-isopropylaniline lacks the meta-methyl steric and electronic influence [2]. In the synthesis of the oxyacetamide herbicide flufenacet, 4-fluoro-N-isopropylaniline serves as the key intermediate [2]; the 3-methyl analog may offer modified herbicidal properties or serve as a precursor for methyl-bearing flufenacet derivatives with potentially altered environmental fate or target selectivity.

Synthetic intermediate Fluorinated building block Coupling reactions Nucleophilic aromatic substitution

4-Fluoro-3-methyl-N-(propan-2-yl)aniline: Evidence-Supported Research and Industrial Application Scenarios


Development of Novel Chromogenic Substrates for Enzymatic Diagnostic Assays

Based on the patent-validated preference for 4-fluoro-3-methyl substituted aniline derivatives in oxidative chromogenic coupling reactions (Emerson-Trinder system) [1], 4-fluoro-3-methyl-N-(propan-2-yl)aniline is positioned as a candidate scaffold for developing next-generation chromogenic substrates. The compound's 4-fluoro-3-methyl pattern, explicitly claimed as preferred in US Patent 4,912,258 for enhanced sensitivity and color yield in H₂O₂ and peroxidase detection assays [1], combined with the N-isopropyl group's lipophilicity (estimated LogP 3.11 vs 2.30 for 4-fluoro-3-methylaniline) [2], may enable improved membrane permeability or altered substrate-enzyme recognition in diagnostic test strips and clinical chemistry analyzers. Researchers optimizing coupling components for 4-aminoantipyrine (4-AAP) or methylbenzthiazolon-hydrazone (MBTH) chromogenic systems [1] should evaluate this compound against non-methylated N-alkylanilines to quantify improvements in extinction coefficient, reaction kinetics, and detection limit.

Synthesis of Fluorinated Agrochemical Intermediates and SAR Probe Molecules

The established utility of 4-fluoro-N-isopropylaniline as a key intermediate for the herbicide flufenacet [3] establishes the synthetic viability of this structural class in agrochemical development. The target compound's additional 3-methyl group provides a handle for probing structure-activity relationships (SAR) in oxyacetamide herbicides and related fluorinated crop protection agents. The meta-methyl substituent may influence soil adsorption (via altered LogP, estimated at 3.11 vs 2.73-2.92 for 4-fluoro-N-isopropylaniline) [4], plant uptake kinetics, or metabolic degradation pathways compared to the methyl-free flufenacet precursor [3]. Additionally, the compound's three functional handles (4-fluoro for SNAr, N-isopropyl amine for acylation, 3-methyl for steric/electronic tuning) [5] make it suitable for generating focused libraries of fluorinated aniline derivatives for herbicide lead optimization programs.

Medicinal Chemistry Scaffold for CNS and Oncology Target Exploration

The N-isopropylaniline pharmacophore has demonstrated biological activity as a 5-HT₂c receptor agonist , while fluorinated aniline derivatives have been investigated as KCNQ potassium channel openers with anticonvulsant activity in rodent models [6] and as histone deacetylase inhibitors with antiproliferative effects [7]. The target compound combines the N-isopropyl secondary amine motif (pKa ~5.08) [8] with the 4-fluoro-3-methyl aromatic substitution pattern shown to influence cytochrome P450-mediated metabolism regioselectivity [9]. The intermediate lipophilicity (estimated LogP 3.11) compared to more polar primary aniline analogs [2] positions this compound for CNS penetration studies while maintaining sufficient aqueous solubility. The physical state as a liquid at ambient temperature (vs solid 4-fluoro-3-methylaniline, mp 33-37°C) also simplifies handling in automated synthesis and high-throughput screening workflows. Researchers pursuing KCNQ channel modulators, epigenetic targets, or GPCR ligands with fluorinated aromatic moieties should consider this compound as a building block for SAR expansion.

Fluorinated Building Block for Polymer and Materials Science Applications

Fluorinated aromatic amines serve as monomers and curing agents for specialty polymers where fluorine incorporation enhances thermal stability, chemical resistance, and dielectric properties. The target compound's balanced substitution pattern (electron-withdrawing fluorine, electron-donating methyl and isopropylamino groups) [5] enables tuning of polymerization kinetics and final material properties. The secondary amine provides controlled reactivity compared to primary anilines, while the liquid physical state facilitates homogeneous mixing in solvent-free or high-solids polymer formulations. The quantitative density (estimated ~1.0-1.05 g/cm³ based on 4-fluoro-N-isopropylaniline analog data) [4] and refractive index parameters are relevant for optical polymer applications. Researchers developing fluorinated epoxy resins, polyimides, or polyurethane coatings should evaluate this compound's curing behavior and material performance against non-fluorinated or non-methylated N-alkylaniline alternatives.

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